4-[(3-{4-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-2-oxo-2H-chromen-3-yl}propanoyl)amino]benzamide
Description
4-[(3-{4-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-2-oxo-2H-chromen-3-yl}propanoyl)amino]benzamide is a synthetic coumarin derivative featuring a benzamide moiety linked via a propanoyl spacer to the 3-position of a substituted coumarin core. The coumarin scaffold (2-oxo-2H-chromen) is modified with a methyl group at position 4 and a prenyloxy group (2-methylprop-2-en-1-yl ether) at position 6. Coumarins are widely studied for their diverse pharmacological activities, including anticoagulant, antimicrobial, and anticancer effects, making this compound a candidate for structure-activity relationship (SAR) studies .
Properties
Molecular Formula |
C24H24N2O5 |
|---|---|
Molecular Weight |
420.5 g/mol |
IUPAC Name |
4-[3-[4-methyl-7-(2-methylprop-2-enoxy)-2-oxochromen-3-yl]propanoylamino]benzamide |
InChI |
InChI=1S/C24H24N2O5/c1-14(2)13-30-18-8-9-19-15(3)20(24(29)31-21(19)12-18)10-11-22(27)26-17-6-4-16(5-7-17)23(25)28/h4-9,12H,1,10-11,13H2,2-3H3,(H2,25,28)(H,26,27) |
InChI Key |
KRFURJNDLZCTMH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OCC(=C)C)CCC(=O)NC3=CC=C(C=C3)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Rose oxide can be synthesized from eugenol , which is obtained from clove oil. Here’s a common synthetic route:
Chemical Reactions Analysis
Rose oxide can undergo various reactions:
Oxidation: It can be oxidized to form different products.
Reduction: Reduction of Rose oxide can yield other derivatives.
Substitution: Substitution reactions can occur at various positions. Common reagents include oxidizing agents (such as KMnO), reducing agents (such as NaBH), and acid/base catalysts.
Scientific Research Applications
Rose oxide finds applications in:
Perfumery: Due to its pleasant fragrance, it is used in perfumes, colognes, and scented products.
Flavoring: It contributes to the flavor of certain foods and beverages.
Biological Studies: Researchers study its effects on cellular processes and potential health benefits.
Mechanism of Action
The exact mechanism of Rose oxide’s effects is not fully elucidated. it likely interacts with olfactory receptors in the nasal epithelium, leading to the perception of its characteristic scent.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Indole Cores
4-{[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]amino}benzamide () shares the benzamide motif but replaces the coumarin core with an indole-2-one system. Key differences include:
- Core Heterocycle : The indole derivative lacks the coumarin lactone oxygen, altering electronic properties and hydrogen-bonding capacity.
- Substituent Linkage: The benzamide is directly conjugated to the indole’s 3-position via an imine bond, resulting in a planar structure.
- Molecular Weight : The indole analogue (C₁₅H₁₁N₃O₂; 273.27 g/mol) is lighter than the target compound (estimated >450 g/mol), suggesting differences in solubility and bioavailability.
Coumarin Derivatives with Varied Substituents
7-Methoxy-4-{3-[4-(4-methyl-benzyl)-piperazin-1-yl]-propoxy}-3-phenyl-chromen-2-one () exemplifies structural diversity in coumarin-based compounds:
- Substituent Profile: This derivative features a methoxy group (position 7), phenyl group (position 3), and a piperazine-propoxy chain (position 4).
- Pharmacological Implications : Piperazine substituents often enhance aqueous solubility and membrane permeability, whereas the target compound’s benzamide may favor interactions with proteases or kinases.
- Flexibility vs. Rigidity: The piperazine-propoxy chain introduces rotational freedom, while the target’s propanoyl spacer provides moderate flexibility compared to rigid indole derivatives .
Data Table: Structural and Hypothetical Properties
*Molecular weights estimated from structural formulas.
Research Findings and Implications
While specific pharmacological data for the target compound are absent in the provided evidence, structural comparisons suggest:
- Flexibility Advantage: The propanoyl spacer may enable adaptive binding to enzymes like serine proteases, similar to warfarin’s coumarin-based mechanism.
- Prenyloxy Group : This lipophilic substituent could enhance membrane permeability but reduce aqueous solubility compared to ’s piperazine group.
- Benzamide vs.
Further studies should prioritize crystallographic analysis (e.g., using SHELXL ) to resolve the target compound’s 3D conformation and validate SAR hypotheses.
Biological Activity
4-[(3-{4-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-2-oxo-2H-chromen-3-yl}propanoyl)amino]benzamide, also known by its chemical structure and CAS number, is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
The compound has the molecular formula and a molecular weight of 412.87 g/mol. Its structure includes a coumarin derivative, which is known for various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C22H21ClN2O4 |
| Molecular Weight | 412.87 g/mol |
| CAS Number | 1081134-48-6 |
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from available precursors. Key steps include the formation of the chromenone core and the introduction of functional groups that enhance biological activity.
Synthetic Route:
- Formation of Chromenone Core: Cyclization of suitable precursors.
- Introduction of Propanoyl Moiety: Achieved through carboxylation reactions.
- Functional Group Modifications: Tailoring substituents to optimize biological activity.
Antioxidative Properties
Recent studies have demonstrated that derivatives of coumarin, including compounds similar to this compound, exhibit significant antioxidative properties. For example, certain derivatives showed strong anti-lipid peroxidation activity, with inhibition percentages reaching up to 98% in various assays .
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on enzymes such as tyrosinase, which plays a crucial role in melanin production. Inhibitory activity was assessed using IC50 values, with some derivatives showing competitive inhibition with values as low as 68.86 µM .
| Compound ID | % Inhibition (Lipid Peroxidation) | IC50 (µM) (Tyrosinase Inhibition) |
|---|---|---|
| 13 | 67.88 ± 5.48 | 68.86 ± 4.11 |
| 14 | 26.66 ± 1.67 | Not Determined |
Cytotoxicity Studies
In vitro studies on B16F10 melanoma cells indicated that certain derivatives did not exhibit cytotoxicity at concentrations effective for enzyme inhibition, suggesting a favorable safety profile for potential therapeutic applications .
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:
- Enzyme Binding: The compound binds to active sites on enzymes like tyrosinase, inhibiting their function.
- Antioxidative Mechanisms: It scavenges free radicals and reduces oxidative stress, contributing to its antioxidative effects.
Case Studies
Study on Tyrosinase Inhibition:
A study published in March 2024 evaluated multiple coumarin derivatives for their effect on tyrosinase activity and lipid peroxidation. Compound 13 was highlighted as a potent inhibitor with significant antioxidative properties without cytotoxic effects on melanoma cells .
Research on Antioxidative Activity:
Another investigation focused on the antioxidative potential of coumarin derivatives demonstrated that modifications at specific positions significantly influenced their biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
